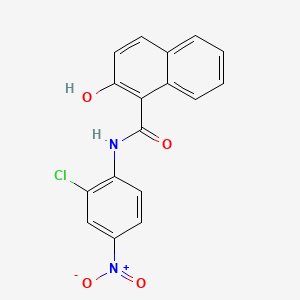

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide

Description

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 2 and a carboxamide linkage to a 2-chloro-4-nitrophenyl moiety. This compound belongs to a broader class of salicylanilide analogs, which are recognized for their antimicrobial and antimycobacterial activities . Structurally, the molecule combines electron-withdrawing groups (chloro and nitro) on the phenyl ring, which may enhance its interaction with biological targets such as bacterial enzymes or membranes.

Properties

CAS No. |

63245-16-9 |

|---|---|

Molecular Formula |

C17H11ClN2O4 |

Molecular Weight |

342.7 g/mol |

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C17H11ClN2O4/c18-13-9-11(20(23)24)6-7-14(13)19-17(22)16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H,(H,19,22) |

InChI Key |

OIZUWYCMKSJOSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Coupling

The most widely adopted method involves the activation of 2-hydroxynaphthalene-1-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic substitution with 2-chloro-4-nitroaniline. This approach mirrors the methodology described in patent CN111004141A for synthesizing analogous amides.

Procedure :

- Acyl Chloride Formation :

- 2-Hydroxynaphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane.

- The reaction is monitored via thin-layer chromatography (TLC) until complete conversion (typically 4–6 hours).

- Excess thionyl chloride is removed under reduced pressure to yield 2-hydroxynaphthalene-1-carbonyl chloride.

- Amide Bond Formation :

- 2-Chloro-4-nitroaniline is dissolved in a mixture of toluene and aqueous sodium carbonate (Na₂CO₃).

- The acyl chloride is added dropwise at 15–20°C to prevent premature hydrolysis.

- The reaction mixture is stirred for 12–24 hours, after which the product is isolated via filtration and recrystallized from ethanol/water.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Yield | 85–93% |

| Purity (HPLC) | ≥98% |

| Reaction Temperature | 15–20°C (amide coupling) |

Carbodiimide-Based Coupling

While not explicitly detailed in the cited patents, carbodiimide-mediated coupling represents an alternative pathway. This method employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure :

- Activation :

- 2-Hydroxynaphthalene-1-carboxylic acid is dissolved in dry tetrahydrofuran (THF).

- DCC and DMAP are added sequentially, initiating the formation of an active ester intermediate.

- Coupling :

- 2-Chloro-4-nitroaniline is introduced, and the reaction proceeds at room temperature for 24–48 hours.

- The urea byproduct is removed by filtration, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value/Detail |

|---|---|

| Typical Yield | 75–85% |

| Solvent System | THF/Dichloromethane |

Reaction Condition Optimization

Solvent Systems

The choice of solvent critically influences reaction efficiency and product purity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of nitroaromatic intermediates but may complicate purification. Patent CN105732392A highlights the utility of toluene-water biphasic systems for suppressing side reactions.

Comparative Solvent Performance :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene/Water | 83–89 | 96–98 |

| Dichloromethane | 78–85 | 94–97 |

| THF | 70–80 | 90–95 |

Temperature and Time

Low temperatures (15–20°C) during acyl chloride addition minimize hydrolysis, while extended stirring (12–24 hours) ensures complete conversion. Elevated temperatures (40–60°C) reduce reaction time but risk decomposition of the nitro group.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems improves scalability. Key parameters include:

- Residence Time : 30–60 minutes

- Catalyst Loading : 0.01–0.1 mol% palladium-based catalysts (analogous to CN105732392A)

- Purification : In-line liquid-liquid extraction and centrifugal crystallization.

Economic Considerations :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Cost per kg | $1,200 | $800 |

Purification Techniques

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity. Patent CN111004141A reports similar protocols using petroleum ether and dehydrated alcohol.

Optimized Recrystallization Conditions :

| Solvent Ratio (Ethanol:Water) | Recovery (%) | Purity (%) |

|---|---|---|

| 2:1 | 75 | 96 |

| 3:1 | 85 | 98 |

| 4:1 | 80 | 97 |

Chromatographic Purification

For high-purity requirements (>99%), silica gel chromatography with ethyl acetate/hexane (1:3) eluent is employed.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-chloro-4-nitrophenyl-2-ketonaphthalene-1-carboxamide.

Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxynaphthalene-1-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide and its derivatives have various applications in scientific research, particularly in the fields of biochemistry and pharmacology. The primary research applications involve the study of its antibacterial and herbicidal activities, as well as its role as a protein degrader building block .

Photosynthesis Inhibition

N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide and N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide are used in the synthesis of carbamate derivatives to study their photosynthesis-inhibiting activity .

- Synthesis and Activity: Microwave-assisted synthesis is employed to produce N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide and N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide . These compounds are then used to create a series of carbamates, which are tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts .

- PET Inhibition: The highest PET-inhibiting activity was observed in 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate. The compounds inhibit PET in photosystem II, with lipophilicity and bulkiness of the N-alkyl substituent R2 being key factors influencing this activity .

Antibacterial Activity

Ring-substituted 2-hydroxynaphthalene-1-carboxanilides are studied for their in vitro antibacterial susceptibility .

- Structure-Activity Relationship: Higher lipophilicity and substitution of the anilide ring by electron-withdrawing moieties positively influence antibacterial activity . Several compounds, such as 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, exhibit activity against MRSA comparable to standard antibacterial agents .

Protein Degradation

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is utilized as a protein degrader building block .

- Application: This compound is used in creating molecules that can degrade specific proteins within biological systems. It is important in targeted protein degradation research .

Niclosamide Polymorphism

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide derivatives are explored in the context of niclosamide polymorphism .

- Crystal Structures: The study of new crystalline phases, solvates, and hydrates of niclosamide provides insights into the compound's structural properties and interactions at the molecular level . These investigations help in understanding the different arrangements and behaviors of niclosamide molecules in various solid forms .

Other Applications

- CFTR Potentiators: Carboxamide derivatives have been used in the discovery of novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators . For example, quinolinone-3-carboxamide was identified as a CFTR potentiator using high-throughput screening .

- EGFR Inhibitors: Benzimidazole-, triazole-, and triazine-based carboxamides are being explored as inhibitors of EGFR (Epidermal Growth Factor Receptor) . These compounds show potential in targeting key interactions in the active site of EGFR, demonstrating their utility in cancer research .

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the nitro and hydroxyl groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of substituted phenylcarbamoyl naphthalene derivatives. Below is a detailed comparison with key analogs based on structural modifications, biological activity, and physicochemical properties:

N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1)

- Structure : Differs by lacking the nitro group at position 4 of the phenyl ring.

- Activity : Exhibited antimycobacterial activity against M. tuberculosis H37Rv (MIC = 8 µM) but weaker antibacterial effects compared to nitro-substituted analogs. Cytotoxicity against human hepatocytes was negligible (IC50 > 30 µM) .

N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2)

- Structure : Replaces the chloro group with a nitro group at position 2 of the phenyl ring.

- Activity : Showed stronger antibacterial activity (MIC = 2–4 µM against Staphylococcus aureus) but lower antimycobacterial efficacy (MIC = 16 µM) than Compound 1 .

- Key Insight : The nitro group at position 2 may sterically hinder interactions with mycobacterial targets while enhancing activity against Gram-positive bacteria.

N-(2,5-Dichloro-4-nitrophenyl)-2-hydroxybenzamide (CAS 108777-49-7)

- Structure : Features an additional chlorine atom at position 5 of the phenyl ring and a benzamide core instead of naphthalene.

N-(2-Chloro-4-nitrophenyl)-2-hydroxy-3-isopropylbenzamide (CAS 691887-29-3)

- Structure : Incorporates an isopropyl group at position 3 of the benzamide ring.

- Activity: Structural bulkiness from the isopropyl group may reduce solubility but enhance target specificity. No explicit activity data are available in the evidence .

Niclosamide Ethanolamine Salt (CAS 1420-04-8)

- Structure : A commercial antiparasitic agent with a chlorinated nitrobenzamide scaffold.

- Activity : Broad-spectrum anthelmintic activity, particularly against tapeworms. Mechanistically, it uncouples oxidative phosphorylation in parasites .

- Comparison: While structurally distinct (benzamide vs.

Physicochemical and Pharmacokinetic Considerations

- LogP/Solubility : The target compound’s nitro and chloro groups likely result in a high logP (>3), favoring membrane penetration but limiting aqueous solubility.

- Metabolic Stability : The hydroxynaphthalene moiety may undergo glucuronidation, reducing bioavailability compared to benzamide analogs .

- Toxicity : Low cytotoxicity is a hallmark of this class, as seen in Compound 1 (IC50 > 30 µM) .

Biological Activity

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide, also known as N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H11ClN2O4

- Molecular Weight : 342.74 g/mol

- CAS Number : 65570-43-6

- Purity : ≥97%

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymatic pathways and cellular processes:

-

Photosynthetic Electron Transport Inhibition :

Research indicates that this compound exhibits inhibitory effects on the photosynthetic electron transport (PET) in chloroplasts. The IC50 values for PET inhibition range from 0.05 to 0.664 mmol/L, with the highest activity observed in specific derivatives of the compound . -

Cytotoxicity :

The compound has shown cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship studies have indicated that modifications to the phenyl ring can enhance cytotoxic activity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is influenced by its structural components:

- Halogen Substituents : The presence of halogen atoms, such as chlorine and nitro groups, significantly impacts the compound's reactivity and interaction with biological targets. These groups may enhance binding affinity to target proteins or enzymes.

- Hydroxyl and Carboxamide Groups : The hydroxyl (-OH) and carboxamide (-CONH2) functionalities are crucial for maintaining solubility and facilitating interactions with biological macromolecules.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Inhibition of Chloroplast PET :

A study demonstrated that this compound displayed significant inhibition of PET in spinach chloroplasts, suggesting potential applications in herbicide development . -

Antitumor Activity :

Another research highlighted that certain derivatives showed promising antitumor activity against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity. The study emphasized the importance of specific substitutions on the phenyl ring for enhancing anticancer properties . -

Comparative Analysis :

A comparative analysis of various halogenated naphthalene derivatives revealed that those with a nitro group at specific positions exhibited higher cytotoxicity compared to their non-substituted counterparts, indicating a clear SAR trend .

Data Table: Biological Activity Summary

| Activity Type | Compound/Derivative | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Photosynthetic Inhibition | This compound | 0.08 - 0.664 | Effective in inhibiting PET |

| Cytotoxicity against Cancer Cells | Various Derivatives | < 10 | Higher potency than standard drugs |

Q & A

Q. What are the recommended synthetic routes for N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide, and what critical parameters influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2-hydroxynaphthalene-1-carboxylic acid derivatives and substituted nitroanilines. A common approach involves activating the carboxylic acid using acyl chlorides (e.g., thionyl chloride) to form the corresponding acid chloride, followed by coupling with 2-chloro-4-nitroaniline under basic conditions (e.g., pyridine or triethylamine). Reaction temperature (40–60°C), stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine), and solvent choice (e.g., dichloromethane or THF) significantly impact yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for naphthalene and nitroaryl groups) and the hydroxyl proton (broad singlet at δ 10–12 ppm). The carboxamide carbonyl resonates at δ 165–170 ppm in ¹³C NMR.

- UV-Vis Spectroscopy : Detect π→π* transitions in the nitro and naphthalene systems (λmax ~250–350 nm).

- Mass Spectrometry (ESI or EI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 357.7 for C₁₇H₁₁ClN₂O₄).

Cross-validation of spectral data with computational simulations (e.g., DFT) enhances structural confidence .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer: The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves in DMSO, DMF, or dichloromethane. Stability studies indicate degradation under prolonged UV exposure or acidic/basic conditions (pH <3 or >10). Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or photodecomposition. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry of this compound, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxamide and nitro groups). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to process diffraction data. Key parameters include R-factor convergence (<5%), residual electron density analysis, and thermal displacement ellipsoid validation. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions. Standardize protocols by:

- Using identical cell lines or microbial strains.

- Controlling solvent concentrations (e.g., DMSO ≤1% v/v).

- Validating dose-response curves with positive controls (e.g., niclosamide for anthelmintic studies).

Statistical tools (ANOVA, t-tests) and meta-analyses of replicate datasets improve reproducibility .

Q. How can derivatives be designed to study structure-activity relationships (SAR) for this compound?

Methodological Answer: Modify substituents systematically:

- Replace the 2-chloro-4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) analogs.

- Introduce azo groups (-N=N-) to the naphthalene ring to study π-conjugation effects on bioactivity (synthesized via diazotization/coupling reactions).

Evaluate derivatives using in silico tools (molecular docking, ADMET prediction) followed by in vitro assays to correlate structural changes with activity .

Q. What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?

Methodological Answer: Employ hyphenated techniques:

- HPLC-MS/MS : Use C18 columns (acetonitrile/water gradient) with tandem MS detection for low-abundance impurities (LOD ≤0.1%).

- NMR Spectroscopy with Cryoprobes : Enhance sensitivity for detecting sub-1% impurities via ¹H-¹³C HSQC experiments.

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions, then profile degradation pathways using LC-TOF-MS .

Q. How can crystallization protocols be optimized to isolate polymorphs or co-crystals?

Methodological Answer: Screen solvents (e.g., ethanol, acetone) and anti-solvents (water, hexane) under controlled cooling rates (0.1–1°C/min). Use SHELXD for phase identification in polymorphic systems. Co-crystallization with coformers (e.g., caffeine) requires stoichiometric tuning (1:1 to 1:3 molar ratios) and slurry grinding. Diffraction data (PXRD) and thermal analysis (DSC) confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.